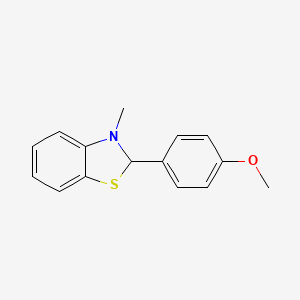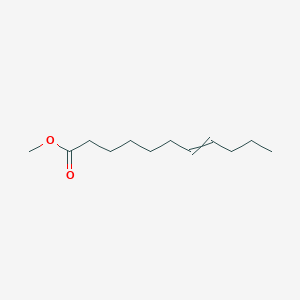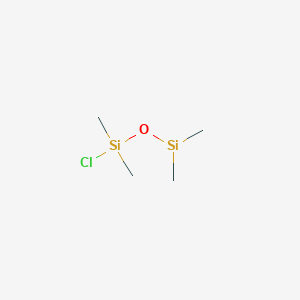
CID 13168611
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C4H11ClOSi2. This compound is part of the disiloxane family, characterized by the presence of a silicon-oxygen-silicon (Si-O-Si) linkage. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
1-Chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of chlorodimethylsilane. This process requires careful control of reaction conditions to prevent the formation of oligomeric siloxanes and the release of hydrogen chloride (HCl). The reaction typically takes place under anhydrous conditions to avoid unwanted side reactions.
Industrial production of 1-Chloro-1,1,3,3-tetramethyldisiloxane often involves the use of large-scale reactors where chlorodimethylsilane is hydrolyzed in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material.
Analyse Chemischer Reaktionen
1-Chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst, typically platinum-based.
Reduction: It can act as a reducing agent in the presence of suitable catalysts, converting various functional groups into their reduced forms.
Common reagents used in these reactions include platinum catalysts for hydrosilylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Research is ongoing to investigate its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1-Chloro-1,1,3,3-tetramethyldisiloxane exerts its effects depends on the specific reaction it is involved in. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The silicon-hydrogen (Si-H) bond is activated by the catalyst, allowing it to add across carbon-carbon multiple bonds.
In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new silicon-nucleophile bond. The reaction mechanism typically involves the formation of a pentacoordinate silicon intermediate, which then collapses to form the final product.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the chlorine atom and is used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Contains two chlorine atoms and is used in the synthesis of silicon-based polymers and other organosilicon compounds.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon-oxygen linkage and is used in similar applications but offers different reactivity due to its structure.
The uniqueness of 1-Chloro-1,1,3,3-tetramethyldisiloxane lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Eigenschaften
InChI |
InChI=1S/C4H12ClOSi2/c1-7(2)6-8(3,4)5/h1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXHLTWMOUTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30850318 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30850318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56240-52-9 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30850318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

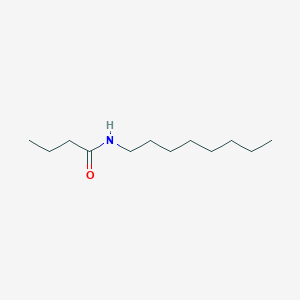
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
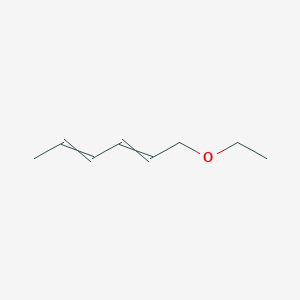
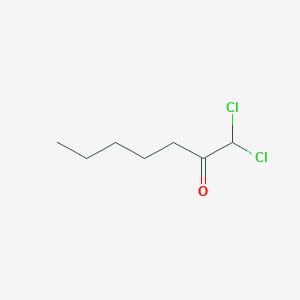
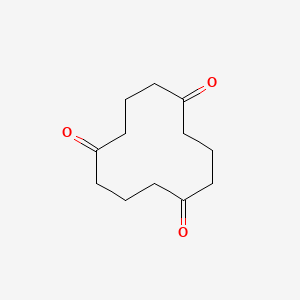

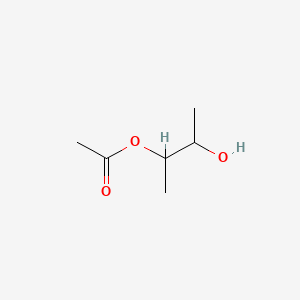
propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

